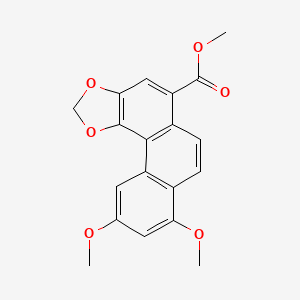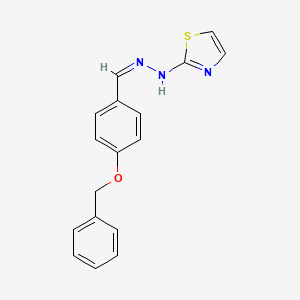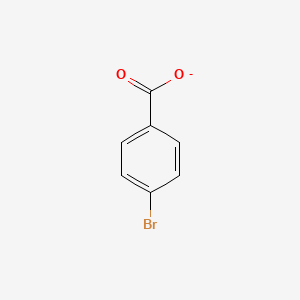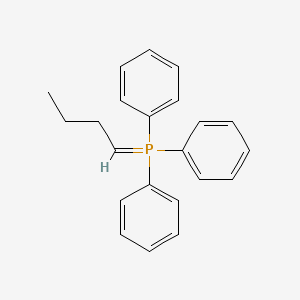
2-Pentenoic acid butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentenoic acid butyl ester, also known as butyl 2-pentenoate, is an organic compound with the molecular formula C₉H₁₆O₂. It is an ester derived from 2-pentenoic acid and butanol. Esters like this compound are known for their pleasant aromas and are often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentenoic acid butyl ester can be synthesized through the esterification of 2-pentenoic acid with butanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:
2-Pentenoic acid+ButanolH2SO42-Pentenoic acid butyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-Pentenoic acid butyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2-pentenoic acid and butanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Pentenoic acid and butanol.
Reduction: Butyl pentanol.
Oxidation: Various oxidized products depending on the conditions.
Scientific Research Applications
2-Pentenoic acid butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-pentenoic acid butyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 2-pentenoic acid and butanol, which can then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-pentenoate: Similar ester with ethyl group instead of butyl.
Butyl 3-pentenoate: Isomer with the double bond in a different position.
Butyl 4-pentenoate: Another isomer with the double bond further along the carbon chain.
Uniqueness
2-Pentenoic acid butyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its position of the double bond and the length of the butyl chain influence its reactivity and applications compared to other similar esters .
Properties
CAS No. |
79947-84-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
butyl (E)-pent-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-7-9(10)11-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+ |
InChI Key |
URYUTJWQTWWCCN-FNORWQNLSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C/CC |
Canonical SMILES |
CCCCOC(=O)C=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium, [2-(trimethylsilyl)ethenyl]-](/img/structure/B14158504.png)
![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)


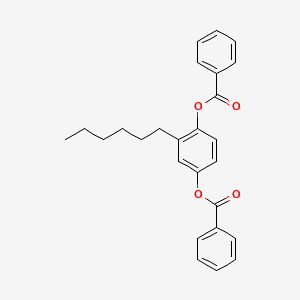
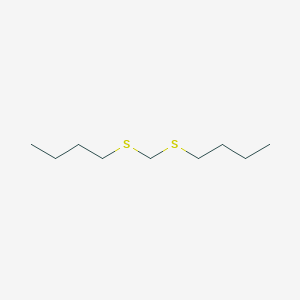

![2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14158534.png)
